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molecular formula C11H18O3 B8559956 3-(1,1-Dimethoxyethyl)hept-5-yn-2-one CAS No. 61604-93-1

3-(1,1-Dimethoxyethyl)hept-5-yn-2-one

Cat. No. B8559956
M. Wt: 198.26 g/mol
InChI Key: RXDKTWSNKUHOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032577

Procedure details

A solution of 38.0 g. (0.25 mol.) of 3-acetyl-5-heptyn-2-one, 32.3 g. (0.31 mol.) of 2,2-dimethoxy-propane, and 5 mg. of p-toluenesulfonic acid in 25 ml. of absolute methanol and 25 ml. of benzene was slowly distilled until the material boiling below 65° had been removed, then stirred with 1 g. of sodium carbonate and filtered to produce 2,2-dimethoxy-3-acetyl-5-heptyne in the filtrate.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.31 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:8][C:9]#[C:10][CH3:11])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:12][O:13]C(OC)(C)C.[C:19]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:19][O:7][C:5]([O:13][CH3:12])([CH:4]([C:1](=[O:3])[CH3:2])[CH2:8][C:9]#[C:10][CH3:11])[CH3:6]

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)(=O)C(C(C)=O)CC#CC
Step Two
Name
Quantity
0.31 mol
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred with 1 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of benzene was slowly distilled until the material
CUSTOM
Type
CUSTOM
Details
boiling below 65°
CUSTOM
Type
CUSTOM
Details
had been removed
FILTRATION
Type
FILTRATION
Details
of sodium carbonate and filtered

Outcomes

Product
Name
Type
product
Smiles
COC(C)(C(CC#CC)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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